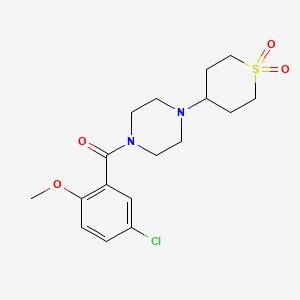
(5-chloro-2-methoxyphenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-chloro-2-methoxyphenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H23ClN2O4S and its molecular weight is 386.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (5-chloro-2-methoxyphenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone is a synthetic organic molecule with notable biological activity. It has been characterized primarily as a highly selective inhibitor of myeloperoxidase (MPO), an enzyme involved in inflammatory processes. Understanding its biological activity can provide insights into its potential therapeutic applications.
- Molecular Formula : C17H23ClN2O4S
- Molecular Weight : 386.89 g/mol
- IUPAC Name : (5-chloro-2-methoxyphenyl)-[4-(1,1-dioxidothian-4-yl)piperazin-1-yl]methanone
The primary mechanism of action for this compound is its ability to irreversibly inhibit myeloperoxidase through covalent bonding. This inhibition is crucial as MPO plays a significant role in the oxidative burst during inflammation, leading to tissue damage and various inflammatory diseases.
Selectivity
Research indicates that this compound demonstrates selectivity for MPO over other enzymes such as thyroid peroxidase and certain cytochrome P450 isoforms, which could minimize off-target effects and enhance therapeutic efficacy.
Anti-inflammatory Effects
The compound has shown significant anti-inflammatory effects in various models. For instance, in human whole blood stimulated with lipopolysaccharide (LPS), it effectively inhibited MPO activity, suggesting its potential use in treating inflammatory conditions.
Antimicrobial and Anticancer Potential
Derivatives of this compound have been explored for their pharmacological activities, particularly in antimicrobial and anticancer contexts. For example, certain derivatives have exhibited promising results against bacterial strains and cancer cell lines, indicating a broader spectrum of biological activity beyond MPO inhibition.
1. In Vivo Studies
In studies involving oral administration to animal models (e.g., crab-eating macaques), the compound significantly reduced plasma MPO activity following LPS stimulation. This suggests a robust in vivo efficacy that supports its potential application in inflammatory diseases.
2. Synthesis and Derivative Research
Research has also focused on synthesizing various derivatives of this compound to enhance its biological properties. Notably, derivatives such as N-(4-(4-bromophenyl)thiazole-2-yl)-2-chloroacetamide have shown enhanced antibacterial and anticancer activities, expanding the therapeutic applications of the original compound.
Data Table: Summary of Biological Activities
| Activity | Effect | Model/System |
|---|---|---|
| MPO Inhibition | Irreversible inhibition | Human whole blood stimulated with LPS |
| Anti-inflammatory | Significant reduction in inflammation | Animal models (crab-eating macaques) |
| Antimicrobial | Effective against bacterial strains | Various bacterial assays |
| Anticancer | Promising results against cancer cell lines | In vitro studies |
Propriétés
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O4S/c1-24-16-3-2-13(18)12-15(16)17(21)20-8-6-19(7-9-20)14-4-10-25(22,23)11-5-14/h2-3,12,14H,4-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGLFUHFKZBUPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














